

In-Depth Technical Guide: 3-Chloro-N,4-dimethylaniline Hydrochloride

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Compound of Interest

Compound Name:	3-Chloro-N,4-dimethylaniline hydrochloride
CAS No.:	7745-94-0
Cat. No.:	B1463825

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Introduction

3-Chloro-N,4-dimethylaniline hydrochloride is a substituted aromatic amine salt of significant interest to the chemical, pharmaceutical, and agricultural research sectors. As a functionalized aniline, it serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), dyes, and pesticides. The presence of a chlorine atom, an N-methyl group, and a C-methyl group on the aniline framework imparts specific steric and electronic properties that influence its reactivity and utility as a synthetic building block.^{[1][2]}

This guide provides a comprehensive overview of the core chemical and physical properties of **3-Chloro-N,4-dimethylaniline hydrochloride**. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for application in synthesis, analysis, and safety protocols. We will delve into its identification, physicochemical characteristics, plausible synthetic routes, spectroscopic signature, reactivity, analytical methodologies, and critical safety information, grounded in established scientific principles and data.

Compound Identification and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research and development. This section details the nomenclature and structural representation of **3-Chloro-N,4-dimethylaniline hydrochloride**. A notable point is the distinction between this N-methylated secondary amine salt and its primary amine analog, 3-chloro-4-methylaniline hydrochloride.

Identifier	Data	Source(s)
Chemical Name	3-chloro-N,4-dimethylaniline hydrochloride	[3]
Synonyms	Benzenamine, 3-chloro-N,4-dimethyl-, hydrochloride	[3]
CAS Number	7745-94-0	[3][4][5][6]
Molecular Formula	C ₈ H ₁₁ Cl ₂ N	[4][7]
Molecular Weight	192.09 g/mol	[5][7]
Canonical SMILES	<chem>CC1=C(C=C(C=C1)NC)Cl.Cl</chem>	[5][7]
InChIKey	JTRCDUNWCCVQPB-UHFFFAOYSA-N	[3]

The structure consists of a p-toluidine (4-methylaniline) backbone, chlorinated at position 3, with a methyl group substituting one of the hydrogens of the amino group. The hydrochloride salt is formed by the protonation of the basic nitrogen atom.

Caption: Structure of **3-Chloro-N,4-dimethylaniline Hydrochloride**.

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and reaction conditions. Data for **3-Chloro-N,4-dimethylaniline hydrochloride** is sparse, but key properties can be cited from available sources or inferred from closely related analogs.

Property	Value	Notes and Source(s)
Appearance	White to off-white solid	Typical for amine hydrochloride salts. The free base of related anilines is often a yellow to brown liquid.[8]
Melting Point	192-194 °C	[5]
Solubility	Slightly soluble in water. Soluble in organic solvents like ethanol and methanol.	Aniline hydrochlorides generally have increased water solubility compared to their free bases. The free base, N-methylaniline, is slightly soluble in water.[8][9]
pKa	~3-4 (Predicted)	The pKa of the conjugate acid (anilinium ion). N-methylation slightly increases basicity compared to the primary aniline. The pKa of N,N-Dimethyl-3-chloroaniline is reported as 3.83.[10]
XlogP (Predicted)	3.6	For the free base, 3-chloro-N,4-dimethylaniline. This indicates moderate lipophilicity. [11]

Synthesis and Purification

As a secondary amine, 3-Chloro-N,4-dimethylaniline is most logically synthesized from its primary amine precursor, 3-chloro-4-methylaniline. The hydrochloride salt is then formed in a final acid-base reaction.

Causality of Synthetic Choices

The synthesis of substituted anilines like the target compound involves strategic steps to ensure high yield and purity.

- **Starting Material:** 3-chloro-4-methylaniline (CAS 95-74-9) is the logical precursor. It is typically produced via the catalytic hydrogenation of 2-chloro-4-nitrotoluene.[12][13] This reduction is favored over older methods like iron-acid reduction due to higher efficiency and cleaner waste streams.[12]
- **N-Methylation Method:** Direct alkylation of a primary aniline with a methylating agent like methyl iodide often leads to over-alkylation, producing significant amounts of the tertiary amine.[14] A more controlled and widely used industrial method is reductive amination.[14] [15] This involves reacting the primary amine with an aldehyde (formaldehyde for methylation) to form an intermediate imine (or iminium ion), which is then reduced in situ to the secondary amine.
- **Reducing Agent:** Sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) are preferred reducing agents for this process because they are mild enough to not reduce the aldehyde starting material, selectively reducing the iminium ion as it forms. [14] This selectivity is crucial for a one-pot reaction.
- **Salt Formation:** The final step involves reacting the purified free base with hydrochloric acid (often as a solution in an organic solvent like isopropanol or ether) to precipitate the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify than the free base oil.

Plausible Synthesis Workflow

The following diagram outlines a robust, field-proven workflow for the laboratory-scale synthesis of **3-Chloro-N,4-dimethylaniline hydrochloride**.



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Caption: Plausible workflow for the synthesis of 3-Chloro-N,4-dimethylaniline HCl.

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for quality control. While specific spectra for this exact compound are not widely published, its spectroscopic properties can be reliably predicted based on its structure and data from close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals.
 - Aromatic Protons (3H): Located in the ~6.5-7.5 ppm range. The substitution pattern will lead to a complex splitting pattern (likely a doublet, a singlet-like signal, and another doublet).
 - N-H Proton (1H, broad): This signal will be broad and its chemical shift highly dependent on solvent and concentration. In the hydrochloride salt, it may appear as a broad singlet downfield.
 - N-Methyl Protons (3H): A sharp singlet expected around 2.8-3.0 ppm.
 - Aryl-Methyl Protons (3H): A sharp singlet expected around 2.2-2.4 ppm.
- ^{13}C NMR: The carbon NMR will reflect the number of unique carbon environments.
 - Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons attached to the nitrogen and chlorine atoms will be significantly shifted.
 - N-Methyl Carbon (1C): A signal expected around 30-35 ppm.
 - Aryl-Methyl Carbon (1C): A signal expected around 15-20 ppm.

Mass Spectrometry (MS)

When analyzed by techniques like GC-MS or LC-MS, the compound will be detected as the free base (3-chloro-N,4-dimethylaniline).

- Molecular Ion (M^+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom. The expected peaks are at m/z 169

(for ^{35}Cl) and m/z 171 (for ^{37}Cl) in an approximate 3:1 ratio. The monoisotopic mass of the free base is 169.0553.[11]

- Key Fragmentation: A primary fragmentation pathway for N-alkyl anilines is the loss of a hydrogen atom from the N-alkyl group to form a stable iminium cation. Therefore, a significant peak at m/z 168 is expected. Another common fragmentation is the loss of the methyl group (CH_3), leading to a fragment at m/z 154.

Infrared (IR) Spectroscopy

- N-H Stretch: For the hydrochloride salt, a broad and strong absorption band is expected in the $2400\text{-}3000\text{ cm}^{-1}$ region, characteristic of an ammonium salt ($\text{R}_2\text{N}^+\text{H}_2$).
- C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm^{-1} , while aliphatic C-H stretches (from the methyl groups) will be just below 3000 cm^{-1} .
- C=C Aromatic Stretches: Medium to strong bands will appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-N Stretch: A band in the $1250\text{-}1350\text{ cm}^{-1}$ region.
- C-Cl Stretch: A strong band in the $600\text{-}800\text{ cm}^{-1}$ region.

Chromatographic Analysis (Impurity Profiling)

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing the purity of substituted anilines and their salts.[16]

4.4.1 Self-Validating HPLC Protocol

The following protocol is a robust starting point for developing a validated analytical method. The causality lies in using a C18 column, which effectively retains moderately polar compounds, and a UV detector set to a wavelength where anilines have strong absorbance.

[16][17]

Parameter	Condition	Rationale
Column	C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 μ m)	Provides excellent separation for aromatic compounds based on hydrophobicity.[17][18]
Mobile Phase	Acetonitrile and Water (with 0.1% Formic or Acetic Acid)	A common reversed-phase eluent system. The acid improves peak shape for basic analytes like anilines by ensuring they are protonated. [16]
Elution Mode	Gradient or Isocratic (e.g., 60:40 Acetonitrile:Water)	A gradient is best for separating impurities with a wide range of polarities. An isocratic method is simpler for routine purity checks.[17]
Flow Rate	1.0 mL/min	Standard analytical flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Provides reproducible retention times by controlling viscosity and mass transfer kinetics.[18]
Detector	UV/PDA at ~254 nm	Aromatic anilines exhibit strong UV absorbance around this wavelength.[17]
Injection Vol.	10 μ L	Standard volume for analytical HPLC.

Reactivity and Stability

- **Basicity:** The nitrogen atom is basic and readily forms the hydrochloride salt. The N-methyl group slightly increases the electron density on the nitrogen compared to the primary amine, making it a slightly stronger base.[19]

- **Reactivity:** The free amine is a nucleophile and can react with electrophiles such as acyl chlorides or alkyl halides. The aromatic ring can undergo further electrophilic substitution, though it is deactivated by the chloro- and ammonium groups.
- **Stability and Storage:** The hydrochloride salt is generally more stable to air and light than the free base, which can darken over time due to oxidation. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Safety and Handling

Substituted anilines and their salts must be handled with care, as many are toxic.^[19] The information below is a synthesis from safety data sheets of closely related compounds.

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	3 or 4	H301/H302: Toxic/Harmful if swallowed
Acute Toxicity, Dermal	3 or 4	H311/H312: Toxic/Harmful in contact with skin
Acute Toxicity, Inhalation	3 or 4	H331/H332: Toxic/Harmful if inhaled
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation
Aquatic Hazard, Acute	1	H400: Very toxic to aquatic life
Aquatic Hazard, Chronic	1	H410: Very toxic to aquatic life with long lasting effects

(Note: This is a composite profile based on data for related chloro- and methyl- anilines. The exact classification should be confirmed with a supplier-specific SDS.)

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
- Respiratory Protection: If dusts or aerosols may be generated, use a NIOSH-approved particulate respirator.

First Aid Measures

- If Inhaled: Move person to fresh air. If not breathing, give artificial respiration.
- In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.

Conclusion

3-Chloro-N,4-dimethylaniline hydrochloride is a key chemical intermediate with well-defined structural and physicochemical properties. Its synthesis is reliably achieved through the reductive amination of its primary amine precursor, and its purity can be rigorously assessed using standard analytical techniques like HPLC. Understanding its reactivity, spectroscopic signature, and handling requirements is essential for its safe and effective use in research and development. This guide provides the foundational technical knowledge required by scientists to confidently incorporate this compound into their synthetic and analytical workflows.

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